4-Amino vs. 3-Amino Regioisomer: Differential Pharmacological Activity in Gastric Prokinetic Amidinobenzamides
In US Patent 5,070,095, amidinobenzamide derivatives prepared from both 1-azabicyclo[2.2.2]octan-4-amine (4-aminoquinuclidine) and its 3-amino regioisomer are claimed for gastric prokinetic, antiemetic, and anxiolytic indications. The 4-amine-derived benzamide of Example 1 increased gastric emptying by 39% over vehicle control at a dose of 1 mg/kg administered intraperitoneally in rats, with a pA₂ value of 6.3 against serotonin-induced contraction in guinea-pig ileum [1]. The patent explicitly distinguishes the 3- and 4-amino series as separate structural classes, indicating that the position of the amine on the quinuclidine cage is not interchangeable for target pharmacology.
| Evidence Dimension | In vivo gastric emptying efficacy (rat model) |
|---|---|
| Target Compound Data | 39% increase over control at 1 mg/kg IP (Example 1, 4-amine-derived amidinobenzamide) |
| Comparator Or Baseline | Vehicle control (baseline); 3-amine-derived amidinobenzamides also claimed but quantitative comparative data for 3-amine analog not disclosed in the patent excerpt |
| Quantified Difference | 39% above control (absolute efficacy); pA₂ = 6.3 (serotonin antagonism) |
| Conditions | Rat gastric emptying assay (Droppleman method); guinea-pig ileum serotonin-induced contraction |
Why This Matters
A procurement decision for medicinal chemistry programs targeting gastrokinetic or antiemetic endpoints must distinguish between the 4-amine and 3-amine regioisomers, as they lead to different amidinobenzamide series with distinct pharmacological profiles documented in the patent literature.
- [1] US Patent 5,070,095. Substituted 4-(amidino)benzamides of 1-azabicyclo[2.2.2]octan-3- and -4-amine as gastric prokinetic, antiemetic, and anxiolytic agents. Lines 350–360. View Source
